5-Ethylthiophene-2-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves cyclization reactions and substitutions. For instance, the ibuprofen derivative mentioned in paper is synthesized via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3. Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes various heterocyclization reactions to yield different derivatives, as described in paper . These methods could potentially be adapted for the synthesis of "5-Ethylthiophene-2-carbohydrazide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the ibuprofen-thiadiazole hybrid compound's structure was determined by single-crystal X-ray diffraction, showing that it crystallizes in the triclinic system . The molecular structure analysis is crucial for understanding the compound's geometry, electronic distribution, and potential sites for reactivity.
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions. The papers describe reactions such as condensation with hydrazine , Sandmeyer-type deamination , and reactions with acetylacetone and ethyl cyanoacetate . These reactions are indicative of the reactivity of thiophene derivatives and could be relevant when considering the chemical behavior of "5-Ethylthiophene-2-carbohydrazide."
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be inferred from their molecular structure and the functional groups present. For example, the presence of electron-withdrawing or donating groups can affect the compound's acidity, basicity, and fluorescence properties . The crystalline structure can influence the melting point and solubility . The papers do not provide specific data on "5-Ethylthiophene-2-carbohydrazide," but the properties of similar compounds can offer a general understanding of what might be expected for this compound.
Scientific Research Applications
Antiviral and Cytotoxic Activities
5-Ethylthiophene-2-carbohydrazide derivatives have shown potential in antiviral and cytotoxic activities. For instance, certain compounds synthesized from similar structures have exhibited significant activity against Herpes simplex virus type-1 (HSV-1) and have been explored for their cytotoxic properties (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Fluorescence and Dye Synthesis
Compounds related to 5-Ethylthiophene-2-carbohydrazide have been used in the synthesis of fluorescent dyes. These dyes, when modified with ethylthiophene substituents, can modulate fluorescence from 650 nm to 780 nm, making them useful in various scientific and industrial applications (Ulrich, Goeb, D. Nicola, Retailleau, & Ziessel, 2007).
Agricultural and Herbicidal Applications
Certain derivatives of 5-Ethylthiophene-2-carbohydrazide have been evaluated for their herbicidal activities, showing inhibitory effects on the growth of certain plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages (Wang, Zheng, Liu, & Chen, 2010).
Corrosion Protection
In industrial applications, derivatives of 5-Ethylthiophene-2-carbohydrazide have been studied for their effectiveness in corrosion protection. They have shown potential as corrosion inhibitors, particularly in protecting mild steel in acidic environments (Paul, Yadav, & Obot, 2020).
Safety And Hazards
properties
IUPAC Name |
5-ethylthiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNHIBSLOGNADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374549 | |
Record name | 5-ethylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylthiophene-2-carbohydrazide | |
CAS RN |
676348-42-8 | |
Record name | 5-Ethyl-2-thiophenecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676348-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-ethylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676348-42-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.